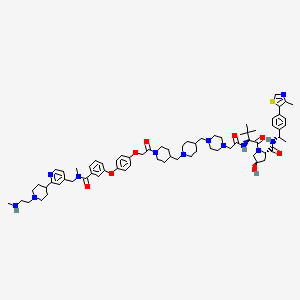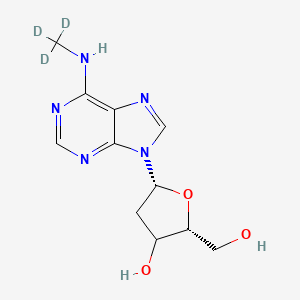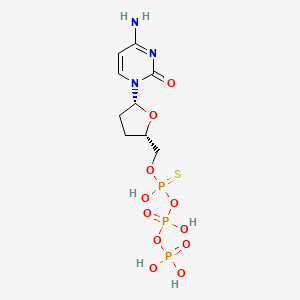
ddCTP|AS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxycytidine 5’-triphosphate (ddCTP) is a nucleoside analog used primarily in DNA sequencing. It is a modified form of deoxycytidine triphosphate (dCTP) where the 3’-hydroxyl group is replaced by a hydrogen atom, preventing the formation of phosphodiester bonds necessary for DNA chain elongation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ddCTP involves the chemical modification of deoxycytidineThe reaction conditions often require the use of phosphorylating agents and protective groups to ensure the correct formation of the triphosphate .
Industrial Production Methods: Industrial production of ddCTP involves large-scale chemical synthesis using automated synthesizers. The process includes the purification of the compound to achieve high purity levels, often exceeding 98%. The compound is then stored in aqueous solutions at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: ddCTP can undergo substitution reactions where the triphosphate group can be replaced by other functional groups.
Hydrolysis: The triphosphate group in ddCTP can be hydrolyzed to release pyrophosphate, which is a common reaction in biological systems
Common Reagents and Conditions:
Phosphorylating Agents: Used in the synthesis of ddCTP to introduce the triphosphate group.
Protective Groups: Employed to protect hydroxyl groups during synthesis
Major Products:
Dideoxycytidine Monophosphate (ddCMP): Formed during the hydrolysis of ddCTP.
Pyrophosphate: Released during the hydrolysis reaction
Scientific Research Applications
Chemistry:
DNA Sequencing: ddCTP is a crucial component in Sanger sequencing, where it acts as a chain-terminating inhibitor of DNA polymerase
Biology:
Genetic Research: Used in various genetic studies to determine DNA sequences and analyze genetic mutations
Medicine:
Antiviral Research: ddCTP is used in the study of antiviral drugs, particularly those targeting human immunodeficiency virus (HIV) reverse transcriptase
Industry:
Mechanism of Action
ddCTP exerts its effects by incorporating into the growing DNA strand during replication. The absence of the 3’-hydroxyl group prevents the formation of phosphodiester bonds, leading to the termination of DNA chain elongation. This mechanism is particularly effective in inhibiting viral reverse transcriptase, making ddCTP a valuable tool in antiviral research .
Comparison with Similar Compounds
- 2’,3’-Dideoxyadenosine 5’-triphosphate (ddATP)
- 2’,3’-Dideoxyguanosine 5’-triphosphate (ddGTP)
- 2’,3’-Dideoxythymidine 5’-triphosphate (ddTTP)
Comparison: While all these compounds share a similar mechanism of action by terminating DNA chain elongation, ddCTP is unique in its specific incorporation into DNA sequences containing cytosine. This specificity makes it particularly useful in certain types of DNA sequencing and genetic studies .
Properties
Molecular Formula |
C9H16N3O11P3S |
|---|---|
Molecular Weight |
467.23 g/mol |
IUPAC Name |
[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O11P3S/c10-7-3-4-12(9(13)11-7)8-2-1-6(21-8)5-20-26(19,27)23-25(17,18)22-24(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,27)(H2,10,11,13)(H2,14,15,16)/t6-,8+,26?/m0/s1 |
InChI Key |
FLSKRJAIUMXFFN-YGUNDLDOSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Canonical SMILES |
C1CC(OC1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12370186.png)
![3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide](/img/structure/B12370189.png)



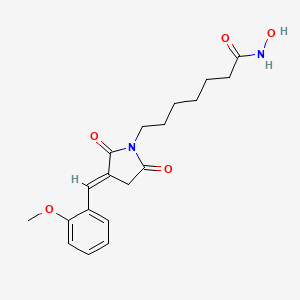


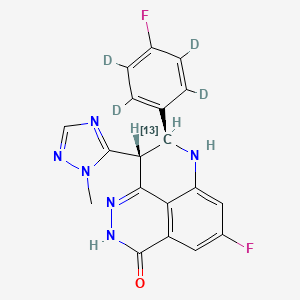
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12370243.png)
![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12370249.png)
